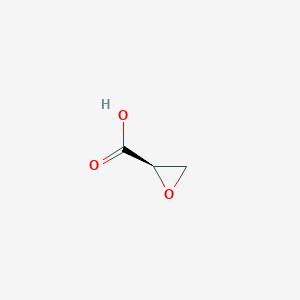

(R)-oxirane-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4O3 |

|---|---|

Molecular Weight |

88.06 g/mol |

IUPAC Name |

(2R)-oxirane-2-carboxylic acid |

InChI |

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)/t2-/m1/s1 |

InChI Key |

OTGHWLKHGCENJV-UWTATZPHSA-N |

Isomeric SMILES |

C1[C@@H](O1)C(=O)O |

Canonical SMILES |

C1C(O1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Enantiomerically Pure R Oxirane 2 Carboxylic Acid

Asymmetric Epoxidation Strategies Leading to (R)-oxirane-2-carboxylic acid Precursors

Asymmetric epoxidation of prochiral alkenes represents the most direct and atom-economical approach to establishing the chiral epoxide core. Various catalytic systems have been developed to achieve high levels of enantioselectivity in the epoxidation of suitable olefinic precursors.

Catalytic Asymmetric Epoxidation

Catalytic methods are highly favored for their efficiency, allowing for the generation of significant quantities of chiral product with only a small amount of a chiral catalyst.

The Sharpless-Katsuki asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. researchgate.netacs.org This methodology utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netic.ac.uk The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. For the synthesis of precursors to this compound, an allylic alcohol that can be subsequently oxidized to the carboxylic acid is required.

The stereochemical outcome of the Sharpless epoxidation is highly predictable. When using L-(+)-diethyl tartrate, the oxidant approaches the allylic alcohol from the bottom face when the alcohol is oriented in the lower right quadrant, leading to the (2S,3S)-epoxy alcohol. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the top face, yielding the (2R,3R)-epoxy alcohol. Subsequent oxidation of the primary alcohol functionality of the resulting epoxy alcohol to a carboxylic acid provides the desired (R)- or (S)-oxirane-2-carboxylic acid.

| Substrate | Chiral Ligand | Oxidant | Product | Yield (%) | ee (%) |

| (E)-3-Phenyl-2-propen-1-ol | D-(-)-DET | TBHP | (2R,3R)-3-Phenyloxirane-2-methanol | >95 | >95 |

| (E)-2-Hexen-1-ol | D-(-)-DET | TBHP | (2R,3R)-3-Propyloxirane-2-methanol | 80-90 | >95 |

Table 1: Examples of Sharpless Asymmetric Epoxidation of Allylic Alcohols.

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of a wide range of unfunctionalized cis-disubstituted and trisubstituted alkenes. organicreactions.orgnih.gov This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. organicreactions.org The stereochemical outcome is dependent on the chirality of the salen ligand.

For the synthesis of precursors to this compound, a suitable olefin bearing an ester or another group that can be converted to a carboxylic acid is required. The Jacobsen-Katsuki epoxidation has demonstrated high enantioselectivities for various cis-olefins, making it a valuable tool for accessing chiral epoxides. nih.gov

| Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) |

| (Z)-Ethyl Cinnamate | (R,R)-Jacobsen's Catalyst | NaOCl | Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate | 84 | 97 |

| (Z)-1,2-Diphenylethylene | (R,R)-Jacobsen's Catalyst | NaOCl | (1R,2S)-1,2-Diphenyloxirane | 96 | >99 |

Table 2: Representative Results for the Jacobsen-Katsuki Epoxidation.

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral aminocatalysts, in particular, have been successfully employed in the enantioselective epoxidation of α,β-unsaturated aldehydes. organic-chemistry.orgwikipedia.org These reactions typically proceed through the formation of a chiral iminium ion intermediate, which then undergoes nucleophilic attack by an oxidant, such as hydrogen peroxide. organic-chemistry.orgwikipedia.org

The resulting α,β-epoxy aldehyde can then be oxidized to the corresponding carboxylic acid to yield the desired this compound. The enantioselectivity of these reactions is controlled by the chiral environment provided by the organocatalyst.

| Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) |

| Cinnamaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | H₂O₂ | (2R,3R)-3-Phenyl-2,3-epoxypropanal | 99 | 98 |

| Crotonaldehyde | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | H₂O₂ | (2R,3R)-2,3-Epoxybutanal | 95 | 96 |

Table 3: Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes.

Chiral Auxiliary-Mediated Epoxidation Pathways

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing this compound precursors, a chiral auxiliary can be attached to an α,β-unsaturated carbonyl compound to control the facial selectivity of the epoxidation.

For example, α,β-unsaturated esters or amides derived from chiral alcohols or amines can undergo diastereoselective epoxidation. The steric hindrance and electronic properties of the chiral auxiliary guide the incoming oxidant to one face of the double bond. Subsequent cleavage of the auxiliary provides the enantiomerically enriched epoxy ester or amide, which can then be hydrolyzed to the target carboxylic acid.

| Substrate | Chiral Auxiliary | Reagent | Product Diastereomeric Ratio |

| Acrylate of (-)-8-Phenylmenthol | m-CPBA | Epoxide | >95:5 |

| N-Acrolyl-(S)-proline methyl ester | NaOCl | Epoxide | 90:10 |

Table 4: Diastereoselective Epoxidation using Chiral Auxiliaries.

Electrophilic Epoxidation with Chiral Inducers

This strategy involves the use of a chiral oxidant or a stoichiometric chiral reagent that delivers an oxygen atom to the double bond in an enantioselective manner. While catalytic methods are generally preferred, these stoichiometric approaches can be valuable, particularly in cases where suitable catalytic systems are not available.

One example is the use of chiral dioxiranes generated in situ from a chiral ketone and a terminal oxidant like potassium peroxymonosulfate (B1194676) (Oxone). The chiral ketone acts as a chiral inducer, transferring its stereochemical information during the epoxidation process. Another approach involves the use of chiral peroxy acids. The development of stable and highly enantioselective chiral oxidants remains an active area of research.

| Alkene | Chiral Inducer/Oxidant | Product | ee (%) |

| Ethyl cinnamate | Shi's Fructose-derived Ketone/Oxone | Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate | 92 |

| Styrene (B11656) | Chiral N-sulfonyloxaziridine | (R)-Styrene oxide | 88 |

Table 5: Examples of Electrophilic Epoxidation with Chiral Inducers.

Biocatalytic Syntheses of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules. Enzymes and whole-cell systems offer high selectivity under mild reaction conditions.

Enzymatic Resolution Techniques for Racemic Mixtures

Resolution techniques involve the separation of enantiomers from a racemic mixture. Enzymatic resolutions capitalize on the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product in an enantioenriched form.

Kinetic resolution is a widely used method where an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leading to a mixture of the unreacted, enantioenriched starting material and the product. princeton.eduacs.org Hydrolases, such as lipases and esterases, are particularly effective for this purpose due to their broad substrate tolerance, operational stability, and high enantioselectivity. researchgate.net

The strategy for this compound typically involves the use of a racemic mixture of an ester derivative, such as methyl or ethyl glycidate. A lipase (B570770), for example, will selectively hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the desired this compound ester untouched and therefore enriched. mdpi.com Lipases such as those from Candida antarctica (CAL-B), Pseudomonas species, and Aspergillus niger have demonstrated high enantioselectivity in the resolution of racemic carboxylic acids and esters. nih.govnih.gov For instance, Lecitase® Ultra, a commercial lipase, has been successfully applied to the hydrolytic resolution of glycidate esters. mdpi.com

The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter. High E-values are necessary to achieve high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion. nih.gov

Table 1: Hydrolases Used in Kinetic Resolution This table is representative of enzymes used for resolving racemic carboxylic esters and related compounds.

| Enzyme | Source Organism | Typical Substrate |

| Lipase B | Candida antarctica | Racemic esters |

| Lipase | Aspergillus niger | Racemic 2-phenoxypropanoic acids |

| Lipase | Pseudomonas sp. | Racemic 2-phenylpropanoic acid |

| Lecitase® Ultra | Porcine pancreas / Thermomyces lanuginosus | Glycidate esters |

A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. princeton.edu

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution by integrating the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. princeton.eduwikipedia.org This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiomerically pure product. wikipedia.orgresearchgate.net

A successful DKR process requires a robust enzyme for the resolution step and a compatible catalyst for the rapid racemization of the starting material. princeton.eduacs.org Chemoenzymatic DKR is a common approach, often pairing a lipase with a metal catalyst. nih.govnih.gov For substrates like secondary alcohols, ruthenium complexes (e.g., Shvo's catalyst) are frequently used to facilitate racemization via a reversible oxidation-reduction pathway. nih.govyoutube.comnih.gov

In the context of producing this compound derivatives, a DKR process could involve the lipase-catalyzed acylation of a racemic glycidol (B123203) derivative. As the lipase selectively acylates the (R)-enantiomer, a metal catalyst would continuously racemize the remaining (S)-glycidol, feeding it back into the resolution cycle until all the material is converted to the (R)-acylated product.

Whole-Cell Biotransformations from Achiral or Prochiral Substrates

An alternative to resolving racemic mixtures is the asymmetric synthesis from achiral or prochiral starting materials using whole microbial cells. This approach leverages the organism's native or engineered metabolic pathways to perform stereoselective transformations. nih.gov A key advantage is that whole-cell systems contain the necessary enzymes and cofactors, obviating the need for enzyme purification and cofactor regeneration. mdpi.com

For the synthesis of chiral epoxides, including this compound precursors, the direct epoxidation of prochiral alkenes is a highly effective strategy. tandfonline.comdntb.gov.ua Microorganisms such as Pseudomonas, Rhodococcus, and engineered Escherichia coli strains are capable of performing highly enantioselective epoxidations. tandfonline.comnih.gov These organisms often express monooxygenase enzymes that insert an oxygen atom across a double bond with high fidelity. tandfonline.com For example, styrene monooxygenase (SMO) expressed in E. coli has been used to produce a variety of chiral epoxides in excellent enantiomeric excess (>95-99% ee). nih.gov

The production of this compound could be envisioned through the whole-cell oxidation of a suitable prochiral precursor like allyl alcohol, followed by further oxidation of the resulting (R)-glycidol to the target carboxylic acid.

Engineered Enzyme Applications for Enantioselective Synthesis

The performance of naturally occurring enzymes is often not optimal for industrial applications, exhibiting limitations in substrate scope, stability, or selectivity. Protein engineering, through techniques like directed evolution and rational design, allows for the tailoring of enzymes to create highly efficient and selective biocatalysts. nobelprize.orgnih.gov

Directed evolution mimics the process of natural selection in the laboratory, iteratively creating libraries of enzyme variants and screening them for improved properties. nobelprize.orgmpg.de This powerful technique has been used to enhance the enantioselectivity, activity, and stability of various enzymes, including hydrolases and monooxygenases. mpg.de For instance, epoxide hydrolases (EHs) have been engineered to improve their ability to resolve racemic epoxides or to perform enantioconvergent hydrolysis, where both enantiomers of a racemic epoxide are converted into a single enantiomer of the diol product. mdpi.comrsc.org By reshaping the substrate tunnels and active site of an EH, researchers have successfully manipulated its regioselectivity to achieve the synthesis of valuable (R)-1,2-diols from racemic epoxides. rsc.org Such engineered enzymes could be adapted for the highly selective synthesis of this compound or its precursors.

Derivatization from Readily Available Chiral Pool Precursors

The chiral pool comprises inexpensive, enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and hydroxy acids, which serve as versatile starting materials for the synthesis of complex chiral molecules. mdpi.comuh.edutcichemicals.com This strategy leverages the inherent chirality of these natural precursors to construct the target molecule, avoiding the need for resolution or asymmetric catalysis in the initial steps. york.ac.uk

Several chiral pool precursors can be envisioned for the synthesis of this compound. A common and direct precursor is (R)-glycidol, which can be obtained from the chiral pool or via resolution of racemic glycidol. researchgate.net The oxidation of the primary alcohol in (R)-glycidol would yield the target this compound.

Other suitable starting materials include carbohydrates like D-mannitol, which possesses the required stereochemistry. Through a series of well-established chemical transformations, including oxidative cleavage and functional group manipulations, the carbon backbone of D-mannitol can be converted into the three-carbon oxirane structure of the target acid. Similarly, chiral hydroxy acids or amino acids like L-serine can be transformed into this compound through multi-step synthetic sequences. mdpi.com For example, a synthesis starting from 2-substituted glycerols, which can be derived from the chiral pool, has been described for related oxirane carboxylic acids. google.com

Synthetic Routes from L-Serine and Related Amino Acids

L-serine, a readily available and inexpensive chiral amino acid, serves as an attractive starting material for the synthesis of this compound. The inherent chirality of L-serine is transferred to the target molecule through a series of stereospecific reactions. A common strategy involves the diazotization of L-serine methyl ester, followed by an intramolecular cyclization.

A typical synthetic sequence commences with the protection of the amino group of L-serine, often as a tosylate or a similar robust protecting group. The carboxylic acid is then esterified, commonly to the methyl or ethyl ester. The crucial step involves the diazotization of the protected L-serine ester, typically using sodium nitrite (B80452) in an acidic medium. This generates a diazonium salt, which is a good leaving group. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group and displacing it to form the desired oxirane ring with inversion of configuration at that center. Subsequent hydrolysis of the ester furnishes this compound. The stereochemical outcome is dictated by the S-configuration of the starting L-serine.

Transformations from Chiral Carbohydrate Derivatives

The rich pool of naturally occurring chiral carbohydrates, such as D-glucose, provides another avenue for the enantioselective synthesis of this compound. These complex molecules contain multiple stereocenters that can be strategically manipulated to yield the target epoxide.

A representative approach might begin with the selective protection of the hydroxyl groups of a suitable carbohydrate derivative, leaving a specific primary alcohol available for transformation. This alcohol can be oxidized to a carboxylic acid. The key step often involves the formation of an epoxide from a vicinal diol. For instance, a diol can be converted into a cyclic sulfate (B86663) or a related species, which upon nucleophilic attack, leads to the formation of the oxirane ring. The stereochemistry of the epoxide is controlled by the configuration of the diol in the carbohydrate precursor. Subsequent cleavage of the carbohydrate backbone and further functional group manipulations are then required to isolate this compound. While this approach leverages the chirality of abundant natural products, it often involves multiple steps and protecting group manipulations.

Chemoenzymatic Pathways Combining Chemical and Biocatalytic Steps

Chemoenzymatic methods offer a powerful and often more sustainable approach to enantiomerically pure compounds by combining the versatility of chemical synthesis with the high selectivity of biocatalysts. For the synthesis of this compound, kinetic resolution of a racemic mixture of a suitable precursor, typically an ester of oxirane-2-carboxylic acid, is a common strategy.

In a typical chemoenzymatic kinetic resolution, a racemic ester of oxirane-2-carboxylic acid is subjected to hydrolysis catalyzed by a lipase. Lipases are enzymes that can selectively hydrolyze one enantiomer of an ester at a much faster rate than the other. For instance, a lipase might preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-ester in high enantiomeric excess. The separation of the resulting (R)-ester from the (S)-acid is then straightforward. Subsequent hydrolysis of the enriched (R)-ester yields the desired this compound. The efficiency of this process is highly dependent on the choice of lipase, substrate (the type of ester), solvent, and reaction conditions.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of (R)-ester | Conversion (%) |

| Lipase from Candida antarctica B | Racemic methyl oxirane-2-carboxylate | (R)-methyl oxirane-2-carboxylate | >95% | ~50% |

| Lipase from Pseudomonas cepacia | Racemic ethyl oxirane-2-carboxylate | (R)-ethyl oxirane-2-carboxylate | >98% | ~48% |

| Lipase from Aspergillus niger | Racemic butyl oxirane-2-carboxylate | (R)-butyl oxirane-2-carboxylate | >90% | ~52% |

Classical Chiral Resolution Techniques Applied to Racemic Oxirane-2-carboxylic acid

Classical resolution methods remain a cornerstone for obtaining enantiomerically pure compounds and are applicable to racemic oxirane-2-carboxylic acid. These techniques rely on the physical separation of diastereomeric derivatives formed from the racemate.

Diastereomeric Salt Formation and Separation

The most common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. uspto.govmdpi.com Racemic oxirane-2-carboxylic acid, being an acid, can be reacted with an enantiomerically pure chiral amine, such as (R)-1-phenylethylamine or brucine, to form a pair of diastereomeric salts. uspto.govnih.gov

The diastereomers, having different physical properties, can often be separated by fractional crystallization. uspto.gov The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent. One diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The optically active carboxylic acid is then recovered from the separated salt by treatment with a strong acid to break the ionic bond and liberate the free acid. The chiral amine can often be recovered and reused. The choice of the resolving agent and the crystallization solvent is crucial and often requires empirical optimization.

Crystallization-Induced Asymmetric Transformation

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer. acs.orgresearchgate.netresearchgate.net This method is applicable when the enantiomers of the target compound can racemize in solution. In the context of oxirane-2-carboxylic acid derivatives, this would typically involve a substrate where the stereocenter is labile under certain conditions.

In a CIAT process, a racemic mixture is allowed to equilibrate in solution. A seed crystal of the desired enantiomer (or a diastereomeric salt thereof) is introduced, which induces the preferential crystallization of that enantiomer from the solution. According to Le Chatelier's principle, as the desired enantiomer crystallizes out, the equilibrium in the solution shifts to replenish it by racemizing the other enantiomer. This process continues until, ideally, the entire mixture has been converted into the crystalline form of the desired enantiomer. While a powerful technique, its application to this compound itself is not widely reported and would depend on the ability to induce racemization of a suitable derivative.

Comparative Analysis of Synthetic Routes for this compound

The choice of a synthetic route to this compound depends on several factors, including the desired scale of production, cost of starting materials and reagents, and the required enantiomeric purity. Each of the discussed methodologies presents a unique set of advantages and disadvantages.

Synthesis from L-Serine: This approach is advantageous due to the low cost and high enantiopurity of the starting material. The stereochemistry is well-controlled, leading to the desired (R)-enantiomer. However, the use of diazotization involves potentially hazardous reagents and requires careful control of reaction conditions.

Chemoenzymatic Pathways: The use of enzymes offers high selectivity, mild reaction conditions, and a reduced environmental impact. Kinetic resolutions are particularly effective for producing high enantiomeric excess. A significant limitation of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer from the racemate. However, this can sometimes be overcome by racemizing and recycling the unwanted enantiomer.

Classical Chiral Resolution: Diastereomeric salt formation is a well-established and scalable technique. It can be cost-effective, especially if the resolving agent can be recovered and reused. The primary challenges lie in finding a suitable resolving agent and crystallization conditions, and the process can be labor-intensive and may require multiple recrystallizations to achieve high enantiopurity. The maximum theoretical yield is also 50% for the desired enantiomer.

Evaluation of Enantioselectivity and Diastereoselectivity

The primary challenge in synthesizing this compound lies in controlling the stereochemistry to favor the desired (R)-enantiomer. The key metrics for this are enantiomeric excess (e.e.) and, where applicable, diastereomeric excess (d.e.). Several powerful asymmetric synthesis techniques have been applied to this end.

Catalytic Asymmetric Epoxidation:

One of the most prominent methods for generating chiral epoxides is the catalytic asymmetric epoxidation of prochiral alkenes. Two notable examples are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

Sharpless Asymmetric Epoxidation: This method is highly effective for the epoxidation of allylic alcohols. The synthesis of this compound via this route would typically involve the asymmetric epoxidation of allyl alcohol to form (2R)-glycidol, followed by oxidation of the primary alcohol to the carboxylic acid. The Sharpless epoxidation is renowned for its high enantioselectivity, often exceeding 90% e.e. researchgate.net The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand. The choice of L-(+)-DET or D-(-)-DET determines the chirality of the resulting epoxide, offering a predictable and reliable method for obtaining the desired enantiomer. For example, the epoxidation of hex-2-en-1-ol can achieve 94% e.e. libretexts.org

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as the catalyst and is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. openochem.orgwikipedia.org While not directly applied to an allylic alcohol like the Sharpless method, it offers a broader substrate scope. organic-chemistry.org High enantioselectivities, often above 90%, have been reported for various olefins. wikipedia.org

Enzymatic Kinetic Resolution:

Biocatalysis offers a green and highly selective alternative for producing enantiopurified compounds. Lipase-catalyzed kinetic resolution is a common strategy. In this approach, a racemic mixture of a glycidic acid ester is treated with a lipase, which selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For instance, Lecitase™ Ultra has been used for the kinetic resolution of glycidate esters. nih.gov The success of kinetic resolution is dependent on the enantioselectivity of the enzyme, with the maximum yield for a single enantiomer being 50%. However, this can be a very effective method to achieve high e.e. values.

Chemoenzymatic Synthesis and Deracemization:

More advanced chemoenzymatic methods can overcome the 50% yield limitation of kinetic resolution through deracemization processes. These strategies might involve an enzymatic resolution coupled with an in-situ racemization of the unwanted enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. For example, the hydrolysis of fluorinated arylcarboxylic acid esters using esterases has shown high yields and enantiomeric purity. mdpi.com

Table 1: Comparison of Enantioselectivity and Diastereoselectivity for Different Synthetic Methods

| Synthetic Method | Catalyst/Enzyme | Typical Substrate | Typical Enantiomeric Excess (e.e.) | Diastereoselectivity |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, Diethyl Tartrate | Allylic Alcohols | >90% | High |

| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex | cis-Disubstituted Alkenes | >90% | High for cis-epoxides |

| Lipase-Catalyzed Kinetic Resolution | Lipase (e.g., Lecitase™ Ultra) | Racemic Glycidic Esters | >95% | Not Applicable |

| Chemoenzymatic Deracemization | Hydrolase/Esterase | Racemic Esters | >95% | Not Applicable |

Yield Optimization and Process Efficiency

Sharpless Asymmetric Epoxidation: This reaction is known for providing good to excellent yields, often in the range of 70-90%. researchgate.net The efficiency is enhanced by the catalytic nature of the titanium complex.

Jacobsen-Katsuki Epoxidation: Yields for this reaction are also generally high, though they can be substrate-dependent. The use of a catalytic amount of the manganese-salen complex contributes to its efficiency.

Lipase-Catalyzed Kinetic Resolution: As mentioned, the maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is 50%. However, the practical isolated yields of the enantiopurified product are often slightly lower due to purification losses.

Chemoenzymatic Deracemization: These processes have the potential for much higher yields, theoretically approaching 100%, as the unwanted enantiomer is recycled.

Table 2: Comparison of Yields for Different Synthetic Methods

| Synthetic Method | Theoretical Maximum Yield | Typical Reported Yields | Key Factors Affecting Yield |

|---|---|---|---|

| Sharpless Asymmetric Epoxidation | 100% | 70-90% | Substrate purity, reaction conditions |

| Jacobsen-Katsuki Epoxidation | 100% | 60-85% | Substrate structure, oxidant, catalyst loading |

| Lipase-Catalyzed Kinetic Resolution | 50% | 40-48% | Enzyme activity, reaction time, separation efficiency |

| Chemoenzymatic Deracemization | 100% | >85% | Efficiency of racemization and resolution steps |

Sustainability and Green Chemistry Metrics (e.g., Atom Economy, E-Factor)

The environmental impact of a synthetic route is a crucial consideration. Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) provide quantitative measures of a process's sustainability.

E-Factor: The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. This metric considers all materials used, including reagents, solvents, and byproducts.

Analysis of Synthetic Routes:

Lipase-Catalyzed Kinetic Resolution: While highly selective, kinetic resolutions inherently have a lower atom economy because at least 50% of the starting material is an "unwanted" enantiomer, which is often discarded as waste. This contributes to a higher E-factor. However, the use of water as a solvent and biodegradable enzymes as catalysts are significant green advantages.

Chemoenzymatic Deracemization: These approaches significantly improve the atom economy and reduce the E-factor compared to simple kinetic resolutions by converting the undesired enantiomer into the desired product.

Table 3: Estimated Green Chemistry Metrics for Different Synthetic Routes

| Synthetic Method | Atom Economy (Epoxidation Step) | Estimated E-Factor | Key Contributors to Waste |

|---|---|---|---|

| Sharpless Asymmetric Epoxidation | High (~75-85%) | 5-15 | tert-Butanol byproduct, solvents, reagents for subsequent oxidation |

| Jacobsen-Katsuki Epoxidation | High (~70-80%) | 5-20 | Oxidant byproducts (e.g., from bleach), solvents, catalyst synthesis |

| Lipase-Catalyzed Kinetic Resolution | Low (<50%) | >10 | Unwanted enantiomer, solvents for extraction and purification |

| Chemoenzymatic Deracemization | High (>90%) | <5 | Reagents for racemization, solvents |

Stereochemical Characterization and Purity Assessment of R Oxirane 2 Carboxylic Acid

Absolute Configuration Determination

Establishing the absolute spatial arrangement of atoms at the chiral center of (R)-oxirane-2-carboxylic acid is fundamental to understanding its chemical and biological properties. Several advanced analytical techniques can be employed for this purpose.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. While this compound is a low-molecular-weight, polar molecule that can be challenging to crystallize directly, its conversion into a suitable crystalline derivative allows for structural elucidation.

The process involves reacting the carboxylic acid with a chiral or achiral reagent to form a stable, crystalline salt or amide. For instance, reaction with an enantiomerically pure amine of known absolute configuration would yield a diastereomeric salt. The resulting crystal is then mounted in an X-ray diffractometer, and a beam of monochromatic X-rays is passed through it. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. Crucially, for the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When the crystal contains an atom that absorbs X-rays, the phase of the scattered X-rays is slightly altered. This effect, which is particularly pronounced for heavier atoms, allows for the differentiation between the two enantiomers. wikipedia.org

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.034 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| R-factor | 0.045 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Enantiomers produce VCD spectra that are mirror images of each other, making this a highly sensitive method for stereochemical analysis.

The experimental VCD spectrum of this compound would be recorded and then compared to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum mechanical methods, typically density functional theory (DFT), for a molecule of a known absolute configuration (e.g., the 'R' configuration). nih.gov A good correlation between the signs and relative intensities of the bands in the experimental and calculated spectra confirms the absolute configuration of the sample.

While specific VCD studies on this compound are not prevalent in the literature, studies on structurally related small chiral molecules demonstrate the utility of this technique. nih.govnih.gov The characteristic vibrational modes of the oxirane ring and the carboxylic acid group would be expected to produce distinct signals in the VCD spectrum.

Table 2: Predicted VCD Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Sign |

|---|---|---|

| ~3050 | C-H stretch (oxirane) | + |

| ~2980 | C-H stretch (oxirane) | - |

| ~1730 | C=O stretch (carboxylic acid) | + |

| ~1250 | C-O stretch (oxirane) | - |

Note: This table is illustrative and based on general principles of VCD spectroscopy. The actual signs and positions of the bands would need to be confirmed by experimental measurement and theoretical calculation.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis

Optical rotatory dispersion (ORD) and circular dichroism (CD) are chiroptical techniques that measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively. fiveable.me ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. fiveable.melibretexts.org

These techniques are particularly useful when the molecule contains a chromophore that absorbs light in an accessible spectral region. For this compound, the carboxylic acid group acts as a chromophore. The sign and shape of the Cotton effect in the ORD and CD spectra can be correlated with the absolute configuration of the chiral center. scribd.com

Empirical rules, such as the octant rule for ketones, have been developed to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the chromophore. For carboxylic acids, the analysis can be more complex, but a comparison of the experimental ORD/CD spectrum with that of structurally related compounds of known absolute configuration can provide strong evidence for the stereochemical assignment. scribd.com

Chemical Correlation with Compounds of Known Absolute Configuration

Chemical correlation is a classical method for determining the absolute configuration of a chiral molecule by converting it, through a series of stereochemically well-defined reactions, into a compound whose absolute configuration is already known. wikipedia.org The key principle is that the reactions used must not affect the stereochemistry of the chiral center .

For this compound, a potential chemical correlation could involve the ring-opening of the epoxide. For example, nucleophilic attack at the C3 position of the oxirane ring would proceed with inversion of configuration at that center, while the stereochemistry at the C2 chiral center remains unchanged. If the resulting product can be correlated to a known compound, the absolute configuration of the starting material can be deduced.

For instance, reaction with a suitable nucleophile to open the ring, followed by reduction of the carboxylic acid, could lead to a diol whose absolute configuration has been previously established. The success of this method hinges on the careful selection of reactions with predictable and reliable stereochemical outcomes. wikipedia.org

Enantiomeric Purity Determination Methodologies

Once the absolute configuration is established, it is crucial to determine the enantiomeric purity, or enantiomeric excess (e.e.), of a sample. This is a measure of the predominance of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds. derpharmachemica.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatographic column.

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose or amylose, would be a suitable choice. indexcopernicus.com These phases are known for their broad applicability in separating a wide range of chiral compounds, including carboxylic acids.

The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of a strong acid, like trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape and resolution.

The two enantiomers will exhibit different retention times on the chiral column. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Table 3: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

Note: This table outlines a hypothetical but realistic set of conditions for the chiral separation of oxirane-2-carboxylic acid enantiomers. The actual retention times and resolution would need to be determined experimentally.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of enantiomers, particularly for volatile compounds. Due to the polar nature of the carboxylic acid group, direct analysis of this compound by GC is challenging. Therefore, derivatization to a more volatile ester, such as the methyl ester (methyl (R)-oxirane-2-carboxylate), is a common prerequisite for successful chiral GC analysis.

Methodology and Research Findings:

The enantiomers of methyl oxirane-2-carboxylate can be effectively resolved on a chiral stationary phase (CSP) composed of a derivatized cyclodextrin. A commonly used column for the separation of epoxides and related compounds is the Astec CHIRALDEX® G-TA (Gamma-Cyclodextrin Trifluoroacetyl). sigmaaldrich.comscribd.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The operational parameters, such as oven temperature, play a crucial role in achieving optimal separation. A lower oven temperature generally increases the enantioselectivity (separation factor, α), resulting in better resolution of the enantiomeric peaks. sigmaaldrich.com

Representative Data for Chiral GC Analysis of Methyl Oxirane-2-carboxylate:

| Parameter | Condition |

|---|---|

| Column | Astec CHIRALDEX® G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) |

| Oven Temperature | 70 °C (Isothermal) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Elution Order | (R)-enantiomer followed by (S)-enantiomer |

| Separation Factor (α) | > 1.10 |

| Resolution (Rs) | > 1.5 |

Note: The data presented in this table is representative of the chiral GC separation of small, polar epoxides like methyl oxirane-2-carboxylate on a CHIRALDEX® G-TA column, based on established methodologies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Derivatizing Agents

NMR spectroscopy is a valuable tool for the determination of enantiomeric purity through the use of chiral auxiliary agents. These agents interact with the enantiomers to create diastereomeric environments, resulting in the differentiation of their NMR signals. Two primary approaches are employed: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).

Methodology and Research Findings:

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. This interaction leads to different chemical shifts (Δδ) for corresponding protons in the two enantiomers, allowing for their quantification by integration of the respective signals. For carboxylic acids like this compound, chiral amines, amino alcohols, and natural products like actinomycin D have been shown to be effective CSAs. nih.govnih.gov The extent of the chemical shift difference is dependent on the concentration of the CSA and the specific interactions involved.

Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric derivatives. These diastereomers exhibit distinct NMR spectra, allowing for the determination of the original enantiomeric composition. While this method can provide excellent resolution, it requires a chemical reaction and subsequent purification, which can be time-consuming and may introduce the risk of kinetic resolution.

Representative Data for ¹H NMR Enantiodiscrimination of this compound using a Chiral Solvating Agent:

| Parameter | Observation |

|---|---|

| Chiral Solvating Agent (CSA) | (S)-1-(1-Naphthyl)ethylamine |

| Solvent | CDCl₃ |

| Analyte Proton Monitored | Oxirane ring proton (methine) |

| Chemical Shift of (R)-enantiomer complex | δ_R |

| Chemical Shift of (S)-enantiomer complex | δ_S |

| Chemical Shift Non-equivalence (ΔΔδ = |δ_R - δ_S|) | ≥ 0.05 ppm |

Note: The data in this table is representative and based on the typical chemical shift non-equivalence observed for small chiral carboxylic acids in the presence of a chiral solvating agent. The exact values can vary depending on the specific CSA, solvent, and concentration.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography has emerged as a powerful and "green" alternative to normal-phase HPLC for chiral separations. SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar organic modifier. This technique offers advantages such as high efficiency, fast analysis times, and reduced organic solvent consumption.

Methodology and Research Findings:

For the separation of acidic compounds like this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly effective. To improve peak shape and achieve good resolution for acidic analytes, the addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary. chromatographyonline.com Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, have also demonstrated excellent enantioselectivity for acidic compounds in SFC. chiraltech.com The ionic interaction between the analyte and the chiral selector, in addition to other intermolecular forces, drives the separation.

Representative Data for Chiral SFC Analysis of this compound:

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (150 x 4.6 mm, 3 µm) |

| Mobile Phase | CO₂ / Methanol with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient (e.g., 5-40% Methanol) |

| Flow Rate | 2.5 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |

| Separation Factor (α) | > 1.2 |

| Resolution (Rs) | > 2.0 |

Note: The data in this table is representative of a typical chiral SFC method for the separation of a small, polar acidic compound. The specific conditions may require optimization for this compound to achieve the best results.

Reactivity and Transformations of R Oxirane 2 Carboxylic Acid

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The principal reaction pathway for epoxides is the nucleophilic ring-opening, which relieves the inherent ring strain. youtube.com These reactions can be performed with a wide array of nucleophiles and are characterized by high regio- and stereoselectivity. The reaction conditions, specifically the pH of the medium, play a critical role in determining the mechanism and, consequently, the outcome of the reaction. libretexts.org

The ring-opening of (R)-oxirane-2-carboxylic acid is governed by principles analogous to other unsymmetrical epoxides. The outcome depends heavily on the reaction conditions.

Under basic or neutral conditions , the reaction proceeds via a direct SN2 mechanism. The nucleophile attacks one of the two electrophilic carbons of the epoxide. Due to steric hindrance from the carboxylic acid group (or its conjugate base, the carboxylate), the attack preferentially occurs at the less substituted C3 carbon. libretexts.orgvu.nl This results in the formation of a specific constitutional isomer. The reaction is stereospecific, proceeding with an inversion of configuration at the center of attack. libretexts.org

Under acidic conditions , the epoxide oxygen is first protonated, forming a better leaving group and activating the ring. The reaction then proceeds through a mechanism with significant SN1 character. libretexts.org Positive charge begins to build on the carbon atoms, and it is more stabilized at the more substituted C2 position. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. libretexts.orgvu.nl While the reaction still occurs with backside attack, leading to inversion of configuration, the regioselectivity is opposite to that observed under basic conditions. libretexts.org

The regioselectivity is therefore catalyst- or condition-controlled, allowing access to different isomers from the same starting material. rsc.org

Oxygen-based nucleophiles readily react with this compound to yield valuable di-functionalized products.

Hydrolysis : In the presence of water, particularly under acid or base catalysis, the epoxide ring opens to form (R)-2,3-dihydroxypropanoic acid (glyceric acid). Acid-catalyzed hydrolysis favors attack at the C2 position, while base-catalyzed hydrolysis favors attack at the C3 position. Catalysts like ammonium decatungstocerate(IV) can facilitate this transformation under neutral conditions. organic-chemistry.org

Alcoholysis : Reaction with alcohols in the presence of an acid or base catalyst yields β-alkoxy alcohols. The choice of catalyst dictates the regioselectivity. For instance, catalyzed reactions with various alcohols can produce β-alkoxy alcohols in high yields. organic-chemistry.org

Reaction with Carboxylic Acids : The opening of an oxirane ring by a carboxylic acid is a key reaction in the production of polymers and resins. researchgate.netresearchgate.net This reaction can be catalyzed by various agents, including tertiary amines and niobium or ruthenium salts, to form hydroxyalkyl esters. google.comresearchgate.net The reaction between this compound and another carboxylic acid, such as acetic acid, can yield β-acetoxy alcohol products. organic-chemistry.org The kinetics of such reactions are often first order with respect to the epoxide concentration. researchgate.net

| Nucleophile | Conditions | Major Site of Attack | Primary Product Type |

|---|---|---|---|

| H₂O (Water) | Acidic (H⁺) | C2 (more substituted) | Diol |

| H₂O (Water) | Basic (OH⁻) | C3 (less substituted) | Diol |

| ROH (Alcohol) | Acidic (H⁺) | C2 (more substituted) | β-alkoxy alcohol |

| ROH (Alcohol) | Basic (RO⁻) | C3 (less substituted) | β-alkoxy alcohol |

| R'COOH (Carboxylic Acid) | Catalytic | Varies with catalyst | β-acyloxy alcohol |

Nitrogen nucleophiles are crucial for synthesizing β-amino acids and their derivatives, which are important in medicinal chemistry.

Amines : The reaction with primary or secondary amines leads to the formation of β-amino alcohols. rsc.org The reaction is typically regioselective, with the amine attacking the less hindered C3 position under neutral or basic conditions. The basicity of amines can, however, lead to the deprotonation of the carboxylic acid, forming an unreactive carboxylate, which can complicate the reaction. jackwestin.com

Azides : The azide ion (N₃⁻) is an excellent nucleophile for epoxide ring-opening. youtube.com The reaction of this compound with sodium azide, for example, opens the ring to produce a γ-azido-β-hydroxy acid. This intermediate is highly versatile and can be subsequently reduced to form β-amino acids or used in cyclization reactions to generate lactams. nih.gov Studies on analogous systems like naphthalene epoxide show that the ring-opening with azide is a facile process that can be used to capture the epoxide intermediate. nih.gov

Carbon-based nucleophiles enable the formation of new carbon-carbon bonds, significantly increasing molecular complexity.

Organometallics : Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion. This reaction provides a route to γ-hydroxy carboxylic acids.

Enolates : Enolates derived from esters, ketones, or even carboxylic acids can open epoxide rings. The use of enediolates from carboxylic acids for ring-opening provides direct access to γ-amino acids, although non-activated epoxides can be relatively inert. mdpi.com

Cyanides : The cyanide ion (CN⁻) is another effective nucleophile that attacks the C3 position to yield, after hydrolysis of the nitrile, a γ-hydroxy dicarboxylic acid derivative.

Sulfur-based compounds are generally excellent nucleophiles due to the high polarizability of sulfur. msu.edu

Thiols : In the presence of a base, thiols are converted to the more nucleophilic thiolate anions (RS⁻). These anions readily open the epoxide ring of this compound, attacking the C3 carbon to afford β-thio-γ-hydroxy carboxylic acids. This reaction proceeds under mild conditions and is highly regioselective.

| Nucleophile Class | Example Nucleophile | Typical Product Structure |

|---|---|---|

| Oxygen-Based | Methanol (CH₃OH) | β-methoxy-γ-hydroxy acid |

| Nitrogen-Based | Azide (N₃⁻) | β-azido-γ-hydroxy acid |

| Carbon-Based | Methylmagnesium bromide (CH₃MgBr) | γ-hydroxy acid |

| Sulfur-Based | Ethanethiol (CH₃CH₂SH) | β-(ethylthio)-γ-hydroxy acid |

Acid-Catalyzed Ring-Opening and Rearrangement Pathways

Under acidic conditions, the reaction landscape for this compound becomes more complex. As previously mentioned, acid catalysis promotes the nucleophilic attack at the more substituted C2 carbon by stabilizing the developing positive charge. libretexts.orgvu.nl

The protonated epoxide is a key intermediate. The stability of the carbocation-like transition state dictates the regioselectivity. The C2 carbon, being adjacent to the carboxylic acid group, can better stabilize a partial positive charge. This leads to the formation of products resulting from C2 attack, which is contrary to the outcome under basic conditions. libretexts.org

In the absence of a strong external nucleophile, rearrangement reactions can occur. For example, treatment with a Lewis acid like SnCl₄ can induce regioselective ring-opening and rearrangement. In related α,β-epoxy diazomethyl ketones, this has been shown to lead to chlorohydrins which can subsequently cyclize to form oxetanones. beilstein-journals.org While specific studies on this compound are limited, analogous pathways involving intramolecular attack by the carboxylate oxygen or hydride shifts are plausible, potentially leading to lactones or other rearranged products.

Formation of Dihydroxycarboxylic Acids and Aldehyde Derivatives

The epoxide ring of this compound is prone to ring-opening reactions, leading to vicinal di-functionalized compounds.

Dihydroxycarboxylic Acids:

The hydrolysis of the epoxide ring yields (R)-2,3-dihydroxypropanoic acid, commonly known as D-glyceric acid. This transformation can be achieved under acidic, basic, or enzymatic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of an acid, the epoxide oxygen is protonated, forming a more reactive oxonium ion. Subsequent nucleophilic attack by water occurs, leading to the formation of the diol.

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons results in ring-opening and formation of the corresponding diol after an acidic workup. This process is a classic SN2 reaction.

Enzymatic Hydrolysis: Enzymes such as epoxide hydrolases and lipases can catalyze the hydrolysis of glycidic acid and its esters. Epoxide hydrolases convert the epoxide to the corresponding diol, and this process can be highly enantioselective. Lipases can be used in the kinetic resolution of racemic glycidic esters through selective hydrolysis of one enantiomer, leaving the other enriched.

| Reaction | Reagents/Catalyst | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | (R)-2,3-dihydroxypropanoic acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻, H₂O 2. H⁺ workup | (R)-2,3-dihydroxypropanoic acid |

| Enzymatic Hydrolysis | Epoxide Hydrolase, H₂O | (R)-2,3-dihydroxypropanoic acid |

Aldehyde Derivatives:

Glycidic acids are known to undergo facile decarboxylation, which can be followed by rearrangement to form the corresponding aldehyde. google.com In the case of 3-substituted glycidic acids, this acid-catalyzed reaction is proposed to proceed via a two-step mechanism. google.com This transformation represents an "abnormal" product formation, deviating from simple hydrolysis. google.com The resulting aldehyde may also be susceptible to aerial oxidation, yielding a carboxylic acid. google.com Additionally, Lewis acid-catalyzed rearrangements of epoxides can lead to the formation of carbonyl compounds. researchgate.net

| Reaction | Conditions | Primary Product | Potential By-product |

| Acid-Catalyzed Decarboxylation-Rearrangement | H⁺, Heat | Formylmethanoic acid | Acetaldehyde (after further decarboxylation) |

| Lewis Acid-Catalyzed Rearrangement | Lewis Acid (e.g., BF₃·OEt₂) | Formylmethanoic acid |

Cyclization and Cascade Reactions

The bifunctional nature of this compound and its derivatives allows for their participation in intramolecular cyclization and cascade reactions. A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. mdpi.com

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular ring-opening followed by cyclization. For example, after the epoxide ring is opened by a nucleophile, the newly formed hydroxyl group can potentially react with the carboxylic acid moiety (or its derivative like an ester) to form a lactone (a cyclic ester). The success of such cyclizations is highly dependent on the reaction conditions and the conformational preferences of the intermediate. mdpi.com Enzymatic processes can also induce cyclization; for instance, recombinant β-amyrin synthase can convert oxidosqualene analogues into polycyclic products through a proton-initiated cyclization cascade. nih.gov

Cascade Reactions: this compound can serve as a starting point for cascade sequences. The initial ring-opening of the epoxide generates a new reactive intermediate (e.g., a diol or an amino alcohol) that can undergo subsequent reactions in the same pot. Organocatalysis is a powerful tool for initiating such cascades, allowing for the construction of complex molecular architectures with high stereocontrol. acs.org For example, an acid-catalyzed ring-opening could be followed by an intramolecular esterification or amidation, leading to the formation of heterocyclic systems.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound can be converted into a range of other functional groups. These transformations must be conducted under conditions that are compatible with the sensitive epoxide ring to avoid undesired side reactions.

Esterification and Amide Formation

Esterification: The conversion of this compound to its corresponding esters, (R)-glycidic esters, is a common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a standard method. wikipedia.orgpatsnap.comorganic-chemistry.org This reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. wikipedia.orglibretexts.org However, the acidic conditions required for Fischer esterification can also promote the ring-opening of the epoxide. Therefore, milder methods may be preferred. Alternative approaches include reacting the carboxylate salt with an alkyl halide or using coupling reagents that avoid the generation of water and strong acids. organic-chemistry.org

| Reaction | Reagents | Product Type | Key Consideration |

| Fischer Esterification | R'-OH, H⁺ (catalyst) | (R)-oxirane-2-carboxylate ester | Potential for acid-catalyzed epoxide ring-opening |

| Alkylation | 1. Base 2. R'-X | (R)-oxirane-2-carboxylate ester | Avoids acidic conditions |

Amide Formation: The direct condensation of carboxylic acids with amines to form amides typically requires high temperatures, which can be detrimental to the epoxide ring. More practical approaches involve the activation of the carboxylic acid. sciforum.net This can be achieved by converting the acid into a more reactive derivative, such as an acid chloride, which then readily reacts with an amine. patsnap.comgoogle.com Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or other dehydrating agents can be used to facilitate amide bond formation under milder conditions. prepchem.com

| Method | Reagents | Product Type |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. R'R''NH, Base | (R)-oxirane-2-carboxamide |

| Using Coupling Agent | R'R''NH, Coupling Agent (e.g., DCC, TiCl₄) | (R)-oxirane-2-carboxamide |

Reduction to Primary Alcohols and Subsequent Derivatives

The carboxylic acid group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. masterorganicchemistry.comlibretexts.orgbyjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup. libretexts.org

However, LiAlH₄ is also known to reduce epoxides, opening the ring to form an alcohol. masterorganicchemistry.combyjus.com Therefore, the reduction of this compound with LiAlH₄ can lead to a mixture of products. The primary product is often the diol resulting from the reduction of both the carboxylic acid and the epoxide ring. The intermediate aldehyde formed during the reduction of the carboxylic acid is more reactive than the starting acid and is immediately reduced further to the alcohol. libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids or esters. masterorganicchemistry.comlibretexts.org

| Reducing Agent | Solvent | Expected Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | (R)-propane-1,2,3-triol |

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). masterorganicchemistry.com While many simple carboxylic acids are stable to heat, those with certain activating groups can undergo decarboxylation more readily. acs.org Glycidic acids, including this compound, are known to undergo facile acid-catalyzed decarboxylation. google.com This process is often accompanied by a rearrangement to yield an aldehyde. google.com This reactivity highlights the influence of the adjacent epoxide ring on the stability of the carboxylic acid group. The reaction can be a key step in certain synthetic pathways where the glycidic acid is used as a precursor to a carbonyl compound.

Formation of Acid Halides and Anhydrides

Acid Halides: Carboxylic acids are commonly converted to more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comlibretexts.orgyoutube.com This reaction transforms the hydroxyl group of the acid into a good leaving group, which is subsequently displaced by a chloride ion. youtube.com When applying this reaction to this compound, care must be taken as the reaction often produces HCl as a byproduct, which can catalyze the ring-opening of the sensitive epoxide. youtube.com The use of a base, such as pyridine, can sometimes be employed to scavenge the generated HCl, but this may also promote other side reactions. masterorganicchemistry.com

Acid Anhydrides: Acid anhydrides are typically prepared from carboxylic acids by dehydration at high temperatures, a method unsuitable for heat-sensitive molecules like this compound. A more common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. khanacademy.orglibretexts.orgyoutube.com To synthesize a symmetric anhydride (B1165640) of this compound, one could first convert the acid to its acid chloride and then react it with the sodium or potassium salt of this compound. This nucleophilic acyl substitution reaction would yield the desired anhydride. libretexts.org As with acid chloride formation, controlling the reaction conditions to prevent epoxide degradation is crucial.

Multicomponent Reactions Involving this compound

This compound, also known as (R)-glycidic acid, serves as a valuable chiral building block in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency and ability to rapidly generate molecular complexity from simple precursors mdpi.comnih.gov.

The most prominent MCR involving a carboxylic acid component is the Ugi four-component reaction (Ugi-4CR) organic-chemistry.orgnih.gov. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-aminoacyl amide derivative wikipedia.org. This compound can be employed as the carboxylic acid component in the Ugi-4CR to synthesize epoxide-containing peptidomimetics. The versatility of the Ugi reaction allows for the incorporation of the chiral epoxide moiety into peptide-like scaffolds, which have potential applications in drug discovery .

The general scheme for a Ugi-4CR utilizing this compound is depicted below. The reaction's efficiency stems from its high atom economy, losing only a molecule of water, and the fact that it is typically exothermic and completed in a short time frame wikipedia.org.

Table 1: Components of the Ugi Four-Component Reaction (Ugi-4CR)

| Component | Role | Example |

|---|---|---|

| Aldehyde/Ketone | Electrophile | Benzaldehyde |

| Amine | Nucleophile | Aniline |

| This compound | Acid Component | Provides the chiral epoxide core |

| Isocyanide | Nucleophile/Source of C | tert-Butyl isocyanide |

| Product | α-Aminoacyl Amide | Epoxide-containing peptidomimetic |

While the Ugi reaction is a key example, other MCRs that utilize a carboxylic acid could potentially incorporate this compound. The Passerini three-component reaction, for instance, combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide wikipedia.orgorganic-chemistry.orgresearchgate.net. The inclusion of this compound would result in products bearing a chiral glycidyl ester moiety.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling the stereochemistry and regioselectivity of its transformations. The inherent strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, a feature that dominates its reactivity.

The mechanisms of reactions involving this compound have been probed through a combination of kinetic studies, spectroscopy, and computational modeling, revealing several key intermediates.

In Amine-Catalyzed Ring-Opening: In reactions where the epoxide ring is opened by a nucleophile, such as in the presence of a tertiary amine catalyst and another nucleophilic species, a series of intermediates have been identified. Initially, the system may contain hydrogen-bonded complexes between the carboxylic acid and the oxirane researchgate.net. The catalytic cycle is understood to proceed through the following stages:

Activated Oxirane Formation: The carboxylic acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Quaternization of the Amine: The tertiary amine acts as a nucleophile, attacking the activated oxirane to form a quaternary ammonium intermediate. This is a key step in amine catalysis researchgate.net.

Nucleophilic Attack by Carboxylate: The resulting carboxylate anion, formed from the deprotonation of this compound, then acts as the primary nucleophile. It can attack either the activated or non-activated oxirane ring to open it and form the final product researchgate.netresearchgate.net.

In the Ugi Multicomponent Reaction: The mechanism of the Ugi reaction is complex, with several proposed pathways and intermediates that have been studied extensively nih.govamerigoscientific.com. The currently accepted mechanism involves the following key intermediates when this compound is used:

Imine/Iminium Ion: The reaction initiates with the condensation of the aldehyde and amine to form an imine (Schiff base), which exists in equilibrium with its protonated form, the iminium ion. This compound acts as the proton source, activating the imine for the next step wikipedia.org.

Nitrilium Ion: The isocyanide performs a nucleophilic attack on the iminium ion, generating a reactive nitrilium ion intermediate wikipedia.org.

O-acyl-isoamide Adduct: The carboxylate of this compound then adds to the nitrilium ion. This step forms an O-acyl-isoamide intermediate (an imidate) nih.govwikipedia.org. This intermediate is crucial as it precedes the final, irreversible rearrangement.

Computational chemistry has been instrumental in mapping the reaction coordinates and characterizing the transition states for transformations of oxiranes. Density Functional Theory (DFT) calculations are frequently employed to model these processes researchgate.net.

For the amine-catalyzed ring-opening of oxiranes by carboxylic acids, theoretical studies have established the following:

SN2-like Transition States: The nucleophilic attack of the carboxylate anion on one of the epoxide's carbon atoms proceeds through a transition state that has significant SN2 character researchgate.net. This involves a backside attack, leading to an inversion of stereochemistry at the attacked carbon. Some studies describe the transition state as "borderline" SN2 researchgate.net.

Dissociative Nature: More O'Ferrall–Jenks plots, constructed from computational data, have been used to analyze the transition state of the amine quaternization step. These plots indicate that the transition state is dissociative, meaning the C-N bond formation and C-O bond cleavage are not perfectly synchronous researchgate.net.

Energy Profiles: Quantum chemical modeling provides energy profiles for the entire reaction pathway. These calculations help determine the activation energies for each step, identifying the rate-limiting step. For the base-catalyzed ring-opening of 2-(chloromethyl)oxirane by benzoic acid, the rate-limiting step was confirmed to be the attack of the benzoate anion on the epoxide carbons researchgate.net.

In the context of multicomponent reactions like the Passerini reaction, it is believed that hydrogen bonding plays a critical role in stabilizing a cyclic transition state, which avoids an ionic pathway, especially in aprotic solvents organic-chemistry.org. For the Ugi reaction, the final, irreversible step is the Mumm rearrangement, where the acyl group from the this compound moiety migrates from the oxygen to the nitrogen atom of the O-acyl-isoamide intermediate. This step is the thermodynamic driving force for the entire reaction sequence wikipedia.org.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-glycidic acid |

| Benzaldehyde |

| Aniline |

| tert-Butyl isocyanide |

| 2-(chloromethyl)oxirane |

Applications of R Oxirane 2 Carboxylic Acid in Asymmetric Synthesis

Building Block for Chiral Alcohols, Diols, and Polyols

The strained oxirane ring of (R)-oxirane-2-carboxylic acid is susceptible to nucleophilic attack, leading to ring-opening and the formation of chiral hydroxy acids. Subsequent reduction of the carboxylic acid moiety provides access to a diverse range of chiral 1,2-diols and polyol fragments. The inherent chirality of the starting material ensures the stereochemical integrity of the final products.

The acid- or base-catalyzed hydrolysis of the epoxide ring is a direct route to chiral vicinal diols, which are fundamental structural motifs in many natural products and carbohydrates. researchgate.net The regioselectivity of the ring-opening can be controlled by the choice of reaction conditions and nucleophiles. For instance, in base-catalyzed hydrolysis, the nucleophile typically attacks the less substituted carbon (C3), whereas acid-catalyzed hydrolysis can lead to attack at either the C2 or C3 position, depending on the electronic and steric factors.

Furthermore, epoxide-based methodologies are instrumental in the synthesis of polypropionates, which are characterized by their alternating methyl and hydroxyl groups. nih.gov Chiral epoxides, such as derivatives of this compound, can be regioselectively opened with organocuprates or other carbon nucleophiles to introduce methyl groups, followed by reduction of the carboxylate to afford the desired polyol structure. This iterative approach allows for the controlled construction of complex polypropionate chains with defined stereochemistry.

| Starting Material | Reagents | Product Type | Significance |

| This compound ester | 1. H₃O⁺ 2. Reducing agent (e.g., LiAlH₄) | Chiral 1,2-diol | Access to enantiomerically pure vicinal diols. |

| This compound ester | 1. Me₂CuLi 2. Reducing agent (e.g., LiAlH₄) | Chiral 1,2-methylhydroxy compound | Key step in polypropionate synthesis. |

| Epoxy cardanol | Bio-based acids (e.g., tartaric acid) | Polyol | Synthesis of bio-based polymers. nih.gov |

Precursor for Chiral Amines, Amino Alcohols, and Peptidomimetics

The electrophilic nature of the epoxide ring in this compound makes it an excellent substrate for ring-opening reactions with nitrogen nucleophiles, such as ammonia, primary and secondary amines, and azides. This strategy provides a straightforward and stereoselective route to valuable chiral β-amino alcohols and their derivatives, which are key structural components in many biologically active compounds and chiral ligands.

The reaction typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the center of nucleophilic attack. By carefully selecting the nitrogen nucleophile and reaction conditions, either C2 or C3 regioselective opening can be achieved, leading to a variety of amino alcohol regioisomers. For instance, the use of azide as a nucleophile, followed by reduction, is a common method for the synthesis of vicinal amino alcohols.

The resulting chiral amino acids and their derivatives are crucial building blocks for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound has been used as a reactant in the synthesis of glutathione peptidomimetics, which have potential applications as components of antiparkinsonian prodrugs.

| Nucleophile | Product | Significance |

| Ammonia (NH₃) | Chiral 2-amino-3-hydroxypropanoic acid or 3-amino-2-hydroxypropanoic acid | Synthesis of non-proteinogenic amino acids. |

| Primary/Secondary Amines (RNH₂/R₂NH) | N-substituted chiral amino alcohols | Building blocks for pharmaceuticals and chiral auxiliaries. |

| Azide (N₃⁻) followed by reduction | Chiral vicinal amino alcohols | Versatile intermediates in organic synthesis. |

Construction of Stereodefined Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a powerful tool for the construction of a variety of stereodefined heterocyclic scaffolds. The inherent chirality of the molecule is transferred to the final heterocyclic product, providing access to enantiomerically pure compounds with potential biological activity.

Chiral Furanone and Pyranone Derivatives

While direct synthesis of furanones and pyranones from this compound is not extensively documented, its derivatives can serve as precursors. The general strategy involves the ring-opening of the epoxide with a suitable carbon nucleophile to introduce a two-carbon or three-carbon unit, respectively. Subsequent intramolecular cyclization, often through lactonization, can then form the desired furanone or pyranone ring system. The stereochemistry of the final product is dictated by the stereocenter in the starting this compound.

Lactone and Lactam Synthesis

This compound and its derivatives are valuable precursors for the synthesis of chiral lactones and lactams. The synthesis of γ-lactones can be achieved through the ring-opening of the epoxide with a two-carbon nucleophile, such as a cyanide ion or an enolate, followed by hydrolysis and lactonization. The stereochemistry at the C4 and C5 positions of the resulting lactone is controlled by the stereochemistry of the starting epoxide.

Similarly, the synthesis of chiral β-hydroxy γ-lactams can be accomplished from chiral epoxide acetates, which are closely related to this compound. nih.gov This involves a regio- and diastereocontrolled nucleophilic ring-opening with an azide, followed by a mild reductive cyclization of the resulting γ-azido ester intermediate. nih.gov Furthermore, derivatives of oxirane-2-carboxylates have been successfully converted into cis-lactams, highlighting the utility of this class of compounds in lactam synthesis. google.com

| Heterocycle | General Synthetic Strategy |

| Chiral γ-Lactone | 1. Ring-opening with a C2 nucleophile. 2. Intramolecular cyclization/lactonization. |

| Chiral γ-Lactam | 1. Ring-opening with a nitrogen nucleophile (e.g., azide). 2. Reduction and intramolecular cyclization/lactamization. |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)

The synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines, can be achieved using this compound as a starting material. The strategy typically involves the ring-opening of the epoxide with a nitrogen nucleophile that also contains a tethered functional group capable of undergoing a subsequent cyclization reaction.